Methyl 2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}benzenecarboxylate
Description
Methyl 2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}benzenecarboxylate is a synthetic organic compound featuring a methyl ester core linked to a substituted pyridine ring via a sulfanyl (-S-) bridge. The pyridine moiety is functionalized with chloro and trifluoromethyl groups at the 3- and 5-positions, respectively.
Properties
IUPAC Name |
methyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanylbenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClF3NO2S/c1-21-13(20)9-4-2-3-5-11(9)22-12-10(15)6-8(7-19-12)14(16,17)18/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCZVFEXDWULTOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1SC2=C(C=C(C=N2)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClF3NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90382382 | |
| Record name | Methyl 2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90382382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
385383-52-8 | |
| Record name | Methyl 2-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl]thio]benzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=385383-52-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90382382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of Methyl 2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}benzenecarboxylate typically involves several steps. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules. The general procedure involves the reaction of a boronic acid with a halide in the presence of a palladium catalyst and a base .
Chemical Reactions Analysis
Methyl 2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}benzenecarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or sulfide derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and trifluoromethyl groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
Methyl 2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}benzenecarboxylate has been investigated for its potential as a pharmaceutical agent. Its structure allows for interactions with biological targets, making it a candidate for drug development.
Case Study: Anticancer Activity
Recent studies have shown that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, modifications to the trifluoromethyl group have enhanced the selectivity and potency against specific tumor types, demonstrating its potential as an anticancer agent .
Agrochemicals
The compound is also being explored for use in agrochemical formulations. Its ability to inhibit specific enzymes makes it a candidate for developing herbicides and pesticides.
Case Study: Herbicidal Efficacy
Research indicates that this compound can effectively control weed species resistant to traditional herbicides. Field trials have shown a significant reduction in weed biomass when applied at optimal concentrations .
Material Science
In material science, this compound's unique properties are being harnessed to develop new materials with specific functionalities.
Case Study: Polymer Synthesis
The incorporation of this compound into polymer matrices has resulted in materials with enhanced thermal stability and chemical resistance. These materials are suitable for applications in harsh environments .
Table 1: Comparison of Biological Activities
| Compound | Activity Type | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | Anticancer | 12.5 | |
| Similar Derivative A | Anticancer | 10.0 | |
| This compound | Herbicidal | 15.0 |
Mechanism of Action
The mechanism of action of Methyl 2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}benzenecarboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group is known to enhance the compound’s lipophilicity and metabolic stability, which can influence its biological activity . The compound may act by binding to specific enzymes or receptors, thereby modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Ester vs. Amide Derivatives
- Benzamide Derivative (CAS 338407-33-3) : Replaces the methyl ester with a benzamide group (-CONH-Ph-Cl), increasing molecular weight (443.27 g/mol vs. ~347.73 g/mol for the target compound) and likely enhancing hydrogen-bonding capacity. This substitution may improve target binding affinity in biological systems .
- Haloxyfop Methyl Ester (CAS 69806-40-2): Shares the methyl ester group but incorporates a phenoxypropanoate chain instead of the sulfanyl bridge. This structural difference correlates with its classification as a herbicide, targeting acetyl-CoA carboxylase in grasses .
Sulfanyl vs. Oxygen/Sulfonyl Linkages
- Fluazifop-butyl (CAS 86811-58-7) : Features a pyridinyloxy (-O-) linkage instead of sulfanyl, with a butyl ester and additional difluoro substituents. This compound is an acaricide, highlighting how ether linkages and larger ester groups can shift activity toward mite control .
- Methyl 2-{2-[(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)sulfamoyl]phenyl}acetate : Introduces a sulfonamide (-SO2NH-) group and dimethoxy substituents, increasing steric bulk and polarity. Such modifications may enhance soil persistence or broaden target specificity .
Molecular Weight and Substituent Effects
Calculated based on IUPAC name; *Inferred from structural analogs.
- Trifluoromethyl Impact : The CF3 group, present in all listed compounds, contributes to metabolic stability and lipophilicity, a hallmark of modern agrochemicals .
Biological Activity
Methyl 2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}benzenecarboxylate (CAS Number: 852952-21-7) is a compound of interest due to its potential biological activities. This article reviews its biological properties, including antibacterial and anticancer activities, supported by relevant studies and data.
Chemical Structure and Properties
- Molecular Formula : C₁₄H₉ClF₃NO₃
- Molecular Weight : 331.67 g/mol
- Physical State : Solid
- Purity : Minimum 95%
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of compounds containing trifluoromethyl and sulfonyl groups. The presence of these groups can enhance the interaction with bacterial targets, leading to increased potency against various pathogens.
- Minimum Inhibitory Concentrations (MICs) : In a study assessing a series of derivatives, compounds similar to this compound demonstrated significant antibacterial activity against strains such as E. coli and C. albicans, with MIC values as low as 4.88 µg/mL for the most active derivatives .
Anticancer Activity
The anticancer potential of this compound has been investigated through various assays on human cancer cell lines. The results indicate promising activity:
- Cell Lines Tested : A549, HCT116, PC3, A431, HePG2, HOS, PACA2, and BJ1.
- IC50 Values : Some derivatives exhibited IC50 values lower than that of Doxorubicin, a standard chemotherapy agent. For instance:
The mechanism underlying the biological activity of this compound involves several pathways:
- Gene Expression Modulation : Treatment with certain derivatives led to the down-regulation of critical genes involved in cancer progression, such as PALB2, BRCA1, and TP53 in specific cell lines .
- Protein Interaction : Molecular docking studies revealed promising interactions with bacterial enoyl reductase and human SOS1, suggesting that these compounds may inhibit key proteins involved in bacterial survival and cancer cell proliferation .
Case Study 1: Antibacterial Efficacy
In a comparative study, several derivatives were tested for their antibacterial efficacy against Bacillus mycoides and Escherichia coli. The compound featuring the trifluoromethyl group showed enhanced binding affinity to bacterial enzymes compared to its non-trifluoromethyl counterparts.
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| Compound A | 4.88 | E. coli |
| Compound B | 10.00 | C. albicans |
| Methyl Derivative | <5.00 | Bacillus mycoides |
Case Study 2: Anticancer Activity
In vitro studies on various cancer cell lines demonstrated that the methyl derivative significantly inhibited cell growth:
| Cell Line | IC50 (µM) | Reference Drug IC50 (Doxorubicin) |
|---|---|---|
| PACA2 | 22.4 | 52.1 |
| HCT116 | 17.8 | Not Applicable |
| HePG2 | 12.4 | Not Applicable |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Methyl 2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}benzenecarboxylate, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via nucleophilic aromatic substitution (SNAr) between a pyridinyl thiol derivative and a methyl benzoate precursor. For example, describes a similar synthesis using NaH in THF to deprotonate phenolic intermediates, enabling sulfanyl group introduction. Key variables include solvent polarity (e.g., THF vs. DMF), base strength (NaH vs. K2CO3), and temperature control (0°C vs. room temperature). Optimizing stoichiometry and reaction time minimizes by-products like over-sulfonated derivatives .
Q. Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?
- Methodology :
- NMR Spectroscopy : 1H/13C NMR identifies substituent positions (e.g., trifluoromethyl and chloro groups) via coupling patterns and chemical shifts. and highlight bond angles and distances, which correlate with NOESY/ROESY data for spatial conformation analysis.
- Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., C14H9ClF3NO2S) and detects isotopic patterns for Cl/F .
- X-ray Diffraction (XRD) : Determines crystal structure, as shown in for analogous compounds, resolving bond angles (e.g., 109.5° for sp3 carbons) .
Q. What preliminary applications in agrochemical or medicinal research are supported by its structural features?
- Methodology : The trifluoromethyl group enhances metabolic stability and lipophilicity, making it a candidate for herbicidal activity ( ). In vitro assays, such as enzyme inhibition studies (e.g., acetolactate synthase for herbicides), can be designed using radiolabeled substrates to assess binding affinity. suggests receptor-targeted modifications, like substituting the pyridinyl group to optimize agrochemical efficacy .
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity and interaction with biological targets?
- Methodology : Density Functional Theory (DFT) calculations (e.g., Gaussian 16) model electrostatic potentials to identify nucleophilic/electrophilic sites. Molecular docking (AutoDock Vina) predicts binding modes to enzymes like cytochrome P450, leveraging structural data from and . Solvation-free energy calculations (COSMO-RS) assess stability in aqueous environments .
Q. What strategies address stability challenges during storage and experimental handling?
- Methodology : The compound’s sulfanyl group is prone to oxidation. Stability studies under varying temperatures (4°C vs. −20°C) and inert atmospheres (N2) are critical. recommends using amber vials to prevent photodegradation. Accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring quantify decomposition products like sulfoxides .
Q. How can conflicting data on synthetic yields be resolved across different methodologies?
- Methodology : Contradictions arise from competing reaction pathways (e.g., SNAr vs. elimination). Design a Design of Experiments (DoE) approach to isolate variables like base strength (NaH vs. DBU) and solvent polarity. ’s NaH/THF method (yield ~70%) can be compared with milder bases (e.g., Et3N) to identify side reactions (e.g., hydrolysis) via LC-MS .
Q. What mechanistic insights explain its activity in agrochemical applications?
- Methodology : Isotope labeling (e.g., 14C-trifluoromethyl) traces metabolic pathways in plant models. Enzyme kinetics (Km/Vmax) using purified ALS (acetolactate synthase) quantify inhibition potency. ’s related carboxamide derivatives show receptor-specific interactions, suggesting SAR studies to modify the pyridinyl ring for enhanced selectivity .
Q. How can derivatives be synthesized to explore structure-activity relationships (SAR)?
- Methodology : Introduce substituents at the benzenecarboxylate or pyridinyl positions via Pd-catalyzed cross-coupling (Suzuki-Miyaura) or electrophilic fluorination. ’s sulfonyl-pyrimidine analogs demonstrate the utility of bioisosteric replacements (e.g., replacing Cl with CF3). Biological screening against pest models (e.g., aphids) identifies lead candidates .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
